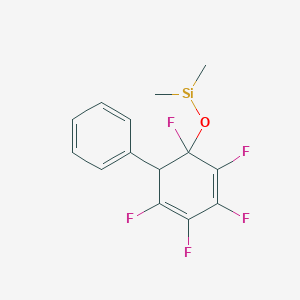
Einecs 270-553-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used for its antimicrobial properties and is commonly found in disinfectants and sanitizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, the process involves the reaction of dimethylamine with benzyl chloride and a mixture of C12-C16 alkyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its amine precursors.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using sodium bromide or sodium iodide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of quaternary ammonium bromides or iodides.
Applications De Recherche Scientifique
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in laboratory settings to control microbial contamination.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Incorporated in cleaning products, water treatment chemicals, and fabric softeners.
Mécanisme D'action
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the death of the microorganism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, are unique due to their specific alkyl chain length distribution (C12-C16), which provides an optimal balance between hydrophobicity and antimicrobial activity. This makes them particularly effective in a wide range of applications, from household disinfectants to industrial cleaners.
Propriétés
Numéro CAS |
68443-78-7 |
|---|---|
Formule moléculaire |
C42H86O7Ti |
Poids moléculaire |
751.0 g/mol |
Nom IUPAC |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid;titanium |
InChI |
InChI=1S/2C18H36O2.C6H14O3.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9;/h2*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3; |
Clé InChI |
SMXOIYSCCCHDJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
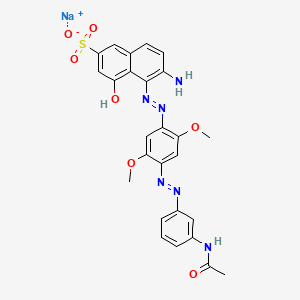
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
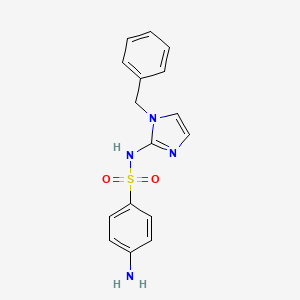
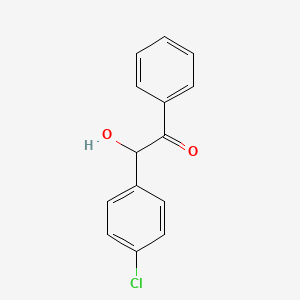
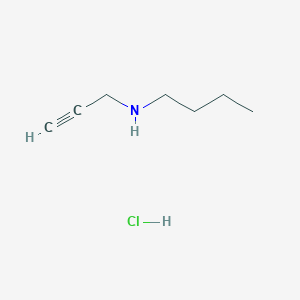
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
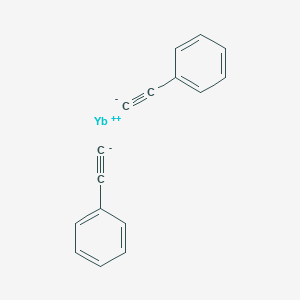

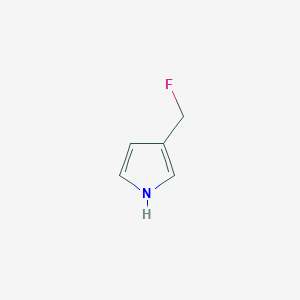
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
